MK-1496 is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of PLK1. This classification places it within the broader category of kinase inhibitors, which are designed to interfere with the function of specific enzymes involved in cancer cell signaling pathways . The specific target of MK-1496, PLK1, is vital for proper chromosome segregation during cell division, making it a significant focus in cancer research.
The synthesis of MK-1496 involves several steps typical of small molecule drug development. Although specific synthesis details for MK-1496 are not extensively documented in public literature, the general approach for synthesizing such inhibitors typically includes:
The precise reaction conditions (temperature, solvents, catalysts) would be optimized based on the reactivity of the chosen starting materials.
MK-1496's molecular structure is characterized by its ability to mimic ATP, allowing it to bind effectively to the active site of PLK1. While detailed structural data such as crystallographic coordinates are not publicly available, typical PLK1 inhibitors share common features such as:
The molecular formula and weight are essential for understanding its pharmacokinetic properties but are not explicitly detailed in available sources.
MK-1496 acts primarily through competitive inhibition of PLK1, leading to disruption in mitotic progression. The critical reactions involved include:
These reactions underscore its potential therapeutic effects against rapidly dividing tumor cells.
The mechanism by which MK-1496 exerts its effects involves several key processes:
While specific physical properties such as melting point or solubility are not detailed in available literature, general properties expected from compounds like MK-1496 include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would typically be employed to characterize these properties during development.
MK-1496 has been primarily explored for its applications in oncology as a potential treatment for various solid tumors. Its role as a PLK1 inhibitor positions it within several research contexts:
The ongoing research into MK-1496 highlights its potential utility not only as a standalone treatment but also as part of combination regimens aimed at improving patient outcomes in cancer therapy .
MK-1496 is classified as a small molecule therapeutic agent with investigational status in oncology. Pharmacologically, it functions as a selective serine/threonine-protein kinase PLK1 (Polo-like kinase 1) inhibitor. This classification places MK-1496 within the broader category of targeted cancer therapies that specifically interfere with molecular pathways essential for tumor cell proliferation and survival. The compound's mechanism centers on disrupting cell cycle progression in malignant cells by targeting PLK1, a kinase overexpressed in numerous cancer types and critically involved in mitotic regulation [1] [3]. Unlike conventional chemotherapy agents that non-specifically target rapidly dividing cells, MK-1496 exemplifies the modern approach of molecularly targeted therapy designed to selectively impair cancer cell division while minimizing damage to healthy tissues [5].
MK-1496 emerged from the research pipeline of Merck & Co. (developmental code: MK-1496) as a potential oncology therapeutic. Current clinical development status is Phase 1, with completed trials evaluating its safety and preliminary efficacy in patients with advanced solid tumors and neoplasms. ClinicalTrials.gov records indicate investigation for locally advanced malignant solid neoplasms and other tumor types, with the most recent updates in 2012 [1] [4]. The compound's development reflects the broader trend in oncology drug discovery focusing on kinase inhibition as a therapeutic strategy, particularly against targets regulating cell cycle progression. While development appears to have progressed to Phase 1 completion (as evidenced by a status of "Completed" for one trial listed in DrugBank), no further developmental phases have been reported in the available literature as of June 2025 [1] [3].
MK-1496 possesses the molecular formula C₁₄H₂₄N₂O and a molecular weight of 236.36 g/mol. Its chemical structure features two chiral centers, resulting in a specific stereochemical configuration designated as (1S)-1-{4-[(1S)-1-aminoethyl]phenyl}-2-(tert-butylamino)ethan-1-ol in IUPAC nomenclature. The compound's absolute stereochemistry is crucial for its biological activity, as evidenced by research showing that kinase inhibitors typically demonstrate stereospecific target interactions [1] [2] [8].
Table 1: Molecular Properties of MK-1496
Property | Value | Description |
---|---|---|
Molecular Formula | C₁₄H₂₄N₂O | Carbon (14), Hydrogen (24), Nitrogen (2), Oxygen (1) |
Molecular Weight | 236.36 g/mol | Monoistopic mass: 236.1889 g/mol |
SMILES Notation | OC@@HCNC(C)(C)C | Absolute stereochemistry specified |
InChI Key | KUHBBYPXWKYKKR-GXFFZTMASA-N | Unique chemical identifier |
CAS Registry | 1037254-47-9 | Chemical Abstracts Service identifier |
Chemical Class | Aralkylamines | Organic compounds with aromatic-aliphatic amine structure |
The molecular structure contains several pharmacologically significant features:
Stability and storage requirements for MK-1496 specify cold-chain transportation and handling, suggesting potential sensitivity to environmental conditions such as temperature fluctuations or oxidative degradation [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: